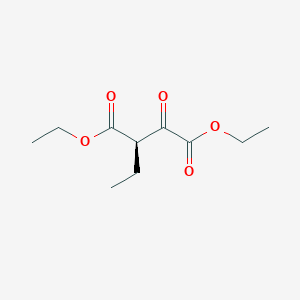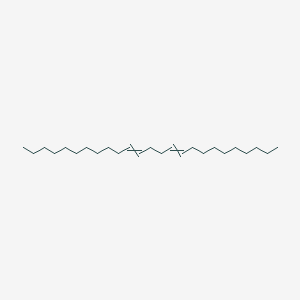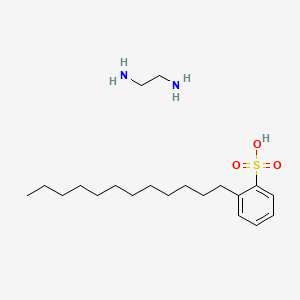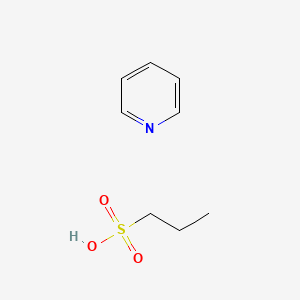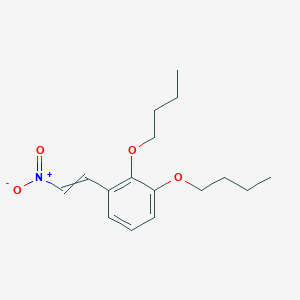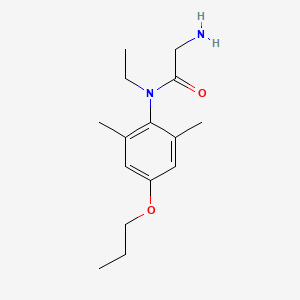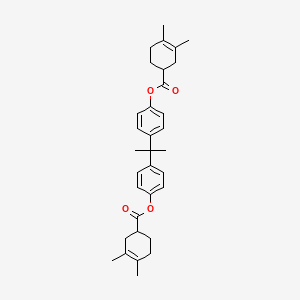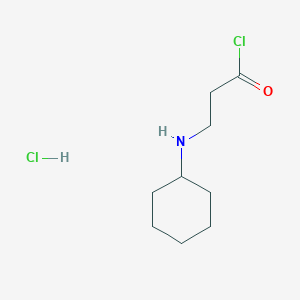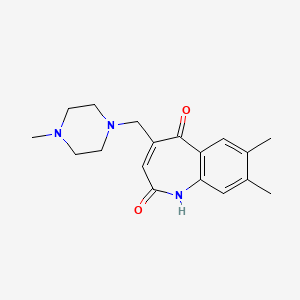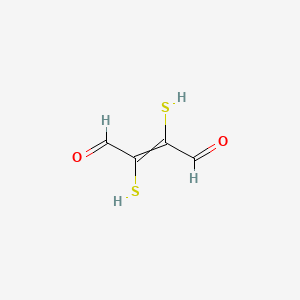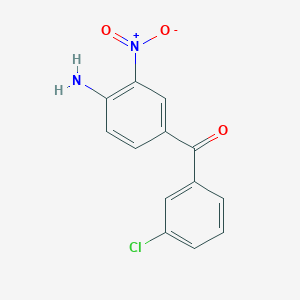
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone is an organic compound that features a complex structure with multiple functional groups, including an amino group, a nitro group, and a chloro-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a reduction step to introduce the amino group. The chloro-phenyl moiety can be introduced through a Friedel-Crafts acylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, cost-effective reagents, and robust purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields (4-Amino-3-amino-phenyl)-(3-chloro-phenyl)-methanone, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile.
科学研究应用
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- (4-Amino-3-nitro-phenyl)-(3-bromo-phenyl)-methanone
- (4-Amino-3-nitro-phenyl)-(3-fluoro-phenyl)-methanone
- (4-Amino-3-nitro-phenyl)-(3-methyl-phenyl)-methanone
Uniqueness
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
属性
CAS 编号 |
66938-61-2 |
|---|---|
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC 名称 |
(4-amino-3-nitrophenyl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(7-9)16(18)19/h1-7H,15H2 |
InChI 键 |
SSLVPZCAZKCYMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


